molecular formula C20H18N2O7S B11685279 dimethyl 2-{[(2E)-3-(3-nitrophenyl)prop-2-enoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate

dimethyl 2-{[(2E)-3-(3-nitrophenyl)prop-2-enoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate

Cat. No.: B11685279
M. Wt: 430.4 g/mol
InChI Key: VTHYDVMQCWLZEO-RMKNXTFCSA-N
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Description

Dimethyl 2-{[(2E)-3-(3-nitrophenyl)prop-2-enoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate is a complex organic compound that features a cyclopenta[b]thiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2-{[(2E)-3-(3-nitrophenyl)prop-2-enoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate typically involves multi-step organic reactions. One common approach is the condensation reaction, which includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-{[(2E)-3-(3-nitrophenyl)prop-2-enoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas over a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride (NaBH4) can be employed.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are often used.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Dimethyl 2-{[(2E)-3-(3-nitrophenyl)prop-2-enoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which dimethyl 2-{[(2E)-3-(3-nitrophenyl)prop-2-enoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its nitrophenyl and thiophene moieties. These interactions can modulate biological pathways, leading to various effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 2-{[(2E)-3-(3-nitrophenyl)prop-2-enoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate is unique due to its combination of a cyclopenta[b]thiophene core with a nitrophenylprop-2-enoyl group. This structural arrangement provides distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C20H18N2O7S

Molecular Weight

430.4 g/mol

IUPAC Name

dimethyl 2-[[(E)-3-(3-nitrophenyl)prop-2-enoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate

InChI

InChI=1S/C20H18N2O7S/c1-28-19(24)13-7-8-14-16(13)17(20(25)29-2)18(30-14)21-15(23)9-6-11-4-3-5-12(10-11)22(26)27/h3-6,9-10,13H,7-8H2,1-2H3,(H,21,23)/b9-6+

InChI Key

VTHYDVMQCWLZEO-RMKNXTFCSA-N

Isomeric SMILES

COC(=O)C1CCC2=C1C(=C(S2)NC(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC

Canonical SMILES

COC(=O)C1CCC2=C1C(=C(S2)NC(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

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